2,3-Dihydro-1-benzofuran-2-carboxylic acid
Overview
Description
2,3-Dihydro-1-benzofuran-2-carboxylic acid is a chemical compound with the empirical formula C9H8O3 . It is a white solid and is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which are potential anticancer agents .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1-benzofuran-2-carboxylic acid involves a unique Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . This redox-neutral [3 + 2] annulation offers chemoselectivity, good substrate/functional group compatibility, and profound synthetic potentials .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1-benzofuran-2-carboxylic acid consists of a benzofuran ring attached to a carboxylic acid group . The molecular weight of the compound is 164.16 .Chemical Reactions Analysis
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-2-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The construction of benzofuran rings has been achieved through methods such as a unique free radical cyclization cascade .Physical And Chemical Properties Analysis
2,3-Dihydro-1-benzofuran-2-carboxylic acid is a white solid with a melting point of 116-118°C and a predicted boiling point of 340.5±31.0°C . The compound has a predicted density of 1.347±0.06 g/cm3 .Scientific Research Applications
Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-2-carboxylic acid”, have been studied in various scientific fields due to their strong biological activities . Here are some potential applications:
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Anti-tumor Activity : Benzofuran compounds have shown potential as anti-tumor agents . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized using microwave-assisted synthesis (MWI). These compounds were evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .
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Anti-oxidative Activity : These compounds also exhibit anti-oxidative activities . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.
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Anti-viral Activity : Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
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Inhibitor Effect Against Cancer and Microbial Diseases : Molecular docking studies on derivatives of benzofuran-carboxylic acids, including 1-benzofuran-2-carboxylic acid (2BF), have demonstrated the potential inhibitor effect of these acids against cancer and microbial diseases.
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Pim-1 Inhibitors : Novel benzofuran-2-carboxylic acids have been discovered as potent Pim-1 inhibitors using fragment based screening followed by X-ray structure guided medicinal chemistry optimization .
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Antiprotozoal Activity : These compounds have demonstrated antiprotozoal properties . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.
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Antitubercular Activity : Benzofuran compounds have shown antitubercular activities . For example, some benzofuran derivatives have been demonstrated to be potent inhibitors of topoisomerase I .
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Anti-inflammatory Activity : These compounds also exhibit anti-inflammatory activities . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.
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Anticonvulsant Activity : Benzofuran compounds have shown anticonvulsant activities . For example, some benzofuran derivatives have been demonstrated to be potent sigma receptors .
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Anti-Alzheimer’s Activity : Benzofuran compounds have shown potential as agents for the treatment of neurological disorders such as Alzheimer’s disease . For example, benzofuran-2-carboxylic acids are produced from 3-halocoumarins, such as 3-bromocoumarin (6,7-dimethoxy-3-bromocoumarin), quite readily via a Perkin (coumarin-benzofuran ring contraction) rearrangement reaction in the presence of a base such as sodium hydroxide in ethanol or methanol .
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Antihyperlipidemic Activity : Benzofuran derivatives have shown potential as antihyperlipidemic agents . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.
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Antidiabetic Activity : These compounds also exhibit antidiabetic activities . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.
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Antihypertensive Activity : Benzofuran compounds have shown antihypertensive activities . For example, some benzofuran derivatives have been demonstrated to be potent inhibitors of carbonic anhydrase .
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Antiarrhythmic Activity : These compounds also exhibit antiarrhythmic activities . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources.
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Pharmaceutical Synthesis Intermediate : “2,3-Dihydro-1-benzofuran-2-carboxylic acid” is a commonly used drug synthesis intermediate, used to synthesize some drugs and anti-cancer drugs .
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Organic Synthesis Raw Material : “2,3-Dihydro-1-benzofuran-2-carboxylic acid” can be used as a raw material for organic synthesis and used to synthesize other organic compounds .
Safety And Hazards
Future Directions
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVFUSSJCGAVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380181, DTXSID20901146 | |
Record name | 2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-carboxylic acid | |
CAS RN |
1914-60-9 | |
Record name | 2,3-Dihydrobenzofuran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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